Carbamic acid, (2-methoxyphenyl)-, phenylmethyl ester
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Overview
Description
Carbamic acid, (2-methoxyphenyl)-, phenylmethyl ester is an organic compound with the molecular formula C15H15NO3 It is a derivative of carbamic acid, where the hydrogen atom is replaced by a (2-methoxyphenyl) group and the hydroxyl group is replaced by a phenylmethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2-methoxyphenyl)-, phenylmethyl ester typically involves the reaction of (2-methoxyphenyl)amine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and reduce costs. This could include the use of continuous flow reactors, automated purification systems, and large-scale solvent recovery processes.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (2-methoxyphenyl)-, phenylmethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ester group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Carbamic acid, (2-methoxyphenyl)-, phenylmethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a pharmacophore.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of carbamic acid, (2-methoxyphenyl)-, phenylmethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (2-methoxyphenyl)-, ethyl ester
- Carbamic acid, (2-methoxyphenyl)-, methyl ester
- Carbamic acid, (2-methoxyphenyl)-, propyl ester
Uniqueness
Carbamic acid, (2-methoxyphenyl)-, phenylmethyl ester is unique due to its specific ester group, which can influence its reactivity and biological activity. The phenylmethyl ester group may provide enhanced stability and lipophilicity compared to other similar compounds, making it more suitable for certain applications.
Properties
CAS No. |
692746-93-3 |
---|---|
Molecular Formula |
C15H15NO3 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
benzyl N-(2-methoxyphenyl)carbamate |
InChI |
InChI=1S/C15H15NO3/c1-18-14-10-6-5-9-13(14)16-15(17)19-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,16,17) |
InChI Key |
WBVCCPDARJIIBT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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